4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Several studies have focused on the synthesis and evaluation of compounds with a similar molecular structure for their potential anticancer properties. For instance, derivatives of benzamides, including those incorporating thiazolyl and sulfamoyl groups, have been designed, synthesized, and tested against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, with some derivatives exhibiting higher efficacy than reference drugs such as etoposide (Ravinaik et al., 2021).
Carbonic Anhydrase Inhibition
Another significant area of research is the inhibition of human carbonic anhydrase isoforms, which is crucial for developing therapeutics for conditions like glaucoma. Libraries of compounds, including benzene-1-sulphonamides and thiazolyl derivatives, have been synthesized and evaluated for their inhibitory potency and selectivity toward different human carbonic anhydrase isoforms. Many new compounds showed preferential inhibition towards certain isoforms, offering insights into designing targeted inhibitors (Distinto et al., 2019).
Polymer Synthesis
In polymer chemistry, research has been conducted on synthesizing well-defined aromatic polyamides and block copolymers containing aramide with low polydispersity. This involves innovative synthesis routes that could lead to materials with novel properties, potentially useful in various industrial applications (Yokozawa et al., 2002).
Electrochemical Studies
Compounds with sulfonamide groups have been analyzed for their voltammetric behavior, which is critical for understanding their electrochemical properties. Such studies could pave the way for the development of novel sensors or other electrochemical devices (Kathal et al., 2020).
Antimicrobial Agents
The synthesis of thiazole derivatives and their efficacy as antimicrobial agents have also been explored. These studies aim to address the growing need for new antimicrobial compounds capable of combating resistant bacterial strains (Bikobo et al., 2017).
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . The specific targets of these drugs vary, but they often interact with enzymes or receptors to exert their effects.
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary depending on the specific compound and its formulation. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-26(19-10-6-3-7-11-19)31(28,29)20-14-12-18(13-15-20)22(27)25-23-24-21(16-30-23)17-8-4-2-5-9-17/h2-16H,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXFRWGVWLNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.